Edrecolomab
Description
Edrecolomab, also known as monoclonal antibody 17-1A, is a murine-derived IgG2a monoclonal antibody that has been a subject of significant interest in the field of cancer immunotherapy. It was developed to target the human tumor-associated antigen known as CO17-1A or 17-1A, a cell-surface glycoprotein (B1211001) now widely identified as the Epithelial Cell Adhesion Molecule (EpCAM). EpCAM is expressed on the cells of various adenocarcinomas and normal epithelial tissues, making it a candidate for targeted cancer therapies.
Properties
CAS No. |
156586-89-9 |
|---|---|
Molecular Formula |
C14H22N2 |
Origin of Product |
United States |
Edrecolomab S Molecular and Cellular Mechanisms of Action: an Academic Perspective
Direct Antigen Binding and Specificity of Edrecolomab
This compound exerts its effects by binding specifically to the EpCAM antigen expressed on the surface of target cells. kauveryhospital.comcreativebiolabs.net This binding is the initial step that can trigger downstream immunological responses.
Binding Affinity to EpCAM
Studies have investigated the binding affinity of this compound to EpCAM. The murine IgG2a this compound has been reported to have a relatively low affinity for EpCAM compared to some other anti-EpCAM antibodies. nih.govmdpi.commdpi.comd-nb.info For instance, equilibrium dissociation constants (KD values) for this compound binding to recombinant EpCAM have been reported around 1.5 µM. d-nb.info A chimeric version of this compound with a human Fcγ1 domain showed a similar KD of 2.1 µM. d-nb.info This lower affinity has been suggested as a potential factor contributing to its limited efficacy, as it might only effectively bind to cells with high EpCAM expression, potentially missing tumor cells with heterogeneous expression levels. mdpi.commurdoch.edu.au
Here is a table summarizing reported binding affinity data for this compound:
| Antibody Type | Antigen | Binding Affinity (KD) | Reference |
| Murine IgG2a this compound | Recombinant EpCAM | 1.5 µM | d-nb.info |
| Chimeric this compound | Recombinant EpCAM | 2.1 µM | d-nb.info |
Epitope Recognition Profile
This compound recognizes an epitope located in the exon 2-encoded N-terminal domain of EpCAM. researchgate.netnih.govd-nb.info This region is part of the extracellular domain of the protein. oncotarget.commdpi.com Other anti-EpCAM antibodies, such as ING-1 and 3622W94, also recognize epitopes in this same N-terminal domain. researchgate.netnih.govd-nb.info In contrast, adecatumumab recognizes a more membrane-proximal epitope encoded by exon 5. researchgate.netnih.govd-nb.info The specific amino acid residues involved in this compound's epitope recognition have been investigated for other antibodies targeting the same region, highlighting the importance of the N-terminal domain for binding. med-tohoku-antibody.com
Immunological Effector Mechanisms Induced by this compound in Preclinical Models
Upon binding to EpCAM on target cells, this compound can potentially induce various immunological effector mechanisms to mediate anti-tumor activity. kauveryhospital.comcreativebiolabs.netmurdoch.edu.au
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Induction
ADCC is a key mechanism by which antibodies can direct immune effector cells to kill target cells. nih.govwikipedia.orgnih.govnih.gov this compound has been shown to induce ADCC against EpCAM-expressing cancer cell lines in preclinical models. researchgate.netnih.govnih.gov The potency of ADCC induced by anti-EpCAM antibodies, including this compound, has been shown to correlate with their binding affinities to EpCAM. researchgate.netnih.govnih.gov The chimeric version of this compound with a human Fcγ1 domain demonstrated greater potency in ADCC compared to the murine IgG2a version. researchgate.netnih.govnih.gov This suggests the importance of the antibody's Fc region isotype in mediating ADCC with human effector cells. nih.govnih.gov
Effector Cell Recruitment and Activation (e.g., NK Cells, Monocytes/Macrophages)
ADCC is mediated by various immune effector cells that express Fc receptors (FcγRs) that can bind to the Fc region of antibodies coating target cells. nih.govwikipedia.orgnih.govnews-medical.netmdpi.com Key effector cells involved in ADCC include Natural Killer (NK) cells, monocytes, and macrophages. murdoch.edu.aunih.govwikipedia.orgnih.govnews-medical.netoncotarget.comresearchgate.net Upon binding to antibody-coated target cells via their FcγRs, these effector cells become activated. nih.govwikipedia.orgnih.gov Activated effector cells can then induce target cell death through mechanisms such as the release of cytotoxic granules containing perforin (B1180081) and granzymes, Fas signaling, or the generation of reactive oxygen species. nih.govnews-medical.net Preclinical studies with this compound and other anti-EpCAM antibodies suggest the recruitment and activation of these immune cell populations contributes to the observed cytotoxicity. kauveryhospital.commurdoch.edu.au
Role of Fcγ Receptors in ADCC Activity
The interaction between the antibody's Fc domain and Fcγ receptors on effector cells is crucial for initiating ADCC. spandidos-publications.comnih.govnih.govmdpi.comwikipedia.org Different Fcγ receptors are expressed on various immune cells and have varying affinities for different IgG subclasses. spandidos-publications.comnih.govmdpi.com For IgG antibodies, FcγRIIIa (CD16a), primarily expressed on NK cells, is a key activating receptor involved in ADCC. spandidos-publications.comnih.govnih.govmdpi.comwikipedia.org FcγRIIa (CD32a), found on monocytes and macrophages, also contributes to ADCC and antibody-dependent cellular phagocytosis (ADCP). nih.govmdpi.comoncotarget.comresearchgate.net The binding of the antibody's Fc region to these activating FcγRs triggers intracellular signaling pathways in the effector cell, leading to the release of cytotoxic molecules and subsequent lysis of the target cell. nih.govnih.govnews-medical.net The efficacy of ADCC can be influenced by factors such as the level of EpCAM expression on target cells, the density of antibodies bound to the target cell surface, and the specific FcγR profile and activation state of the effector cells. murdoch.edu.aunih.gov The glycosylation pattern of the antibody's Fc region, particularly the absence of fucose, can significantly enhance binding to FcγRIIIa and improve ADCC activity. spandidos-publications.comwikipedia.org
Complement-Dependent Cytotoxicity (CDC) Activation
Complement-Dependent Cytotoxicity (CDC) is one of the mechanisms by which monoclonal antibodies like this compound can induce tumor cell lysis. nih.govcreativebiolabs.netoncohemakey.comresearchgate.netmedscape.com This process involves the binding of the antibody to antigens on the surface of tumor cells, leading to the activation of the complement system cascade. creativebiolabs.netresearchgate.netmedscape.comresearchgate.net
Complement Cascade Engagement by this compound
Upon binding to EpCAM on the tumor cell surface, this compound can activate the classical pathway of the complement cascade. creativebiolabs.netresearchgate.netresearchgate.netsynabs.be The binding of the antibody's Fc region to the C1 component of the complement system initiates a cascade of protein interactions and cleavages. synabs.benih.gov This ultimately leads to the formation of the membrane attack complex (MAC) on the tumor cell surface, resulting in osmotic lysis and cell death. synabs.be Studies have shown that anti-EpCAM antibodies, including this compound, can induce lysis of EpCAM-expressing cancer cell lines by CDC, with potency correlating with binding affinity. researchgate.net
Indirect Immunomodulatory Effects
Beyond direct cytotoxic mechanisms like CDC and ADCC (Antibody-Dependent Cellular Cytotoxicity), this compound can also exert anti-tumor effects through indirect immunomodulatory mechanisms. nih.govnih.govcreativebiolabs.net These effects involve the host's immune system responding to the presence of the antibody and the targeted tumor cells. nih.govcreativebiolabs.net
Generation of Tumor-Reactive T Cells
The induction of anti-idiotypic antibody networks by this compound can contribute to the generation of tumor-reactive T cells. researchgate.netkarger.com These T cells are capable of recognizing and targeting tumor cells expressing the EpCAM antigen. karger.com Studies have suggested that the generation of anti-idiotype reactive T cells could result in tumor destruction through T cell-mediated effector functions. researchgate.net Clinical data has indicated that tumor regression in monoclonal antibody-treated patients correlated with the presence of anti-idiotype-reactive T lymphocytes. tandfonline.comaacrjournals.org
Influence on Cytokine Profiles in Experimental Settings
Experimental settings have explored the influence of this compound on cytokine profiles, which are key mediators of immune responses. Studies investigating the immune profile of patients receiving this compound have shown changes in serum cytokine levels. researchgate.netkarger.com For instance, in one study, patients receiving this compound demonstrated increased serum levels of cytokines regulating cellular immune responses and reduced levels of acute-phase cytokines and immune suppressors compared to patients treated with conventional chemotherapy. researchgate.netkarger.com Specifically, postoperative adjuvant therapy with this compound was associated with enhanced cellular immune responses and increased levels of cytokines such as interleukin (IL)-2, interferon-γ, IL-12, granulocyte-macrophage colony-stimulating factor, and IL-15, while decreasing levels of IL-1β, tumor necrosis factor-α, IL-6, IL-10, and prostaglandin (B15479496) E2. researchgate.netkarger.com These findings suggest that this compound can modulate the cytokine milieu in a manner that may favor the restoration of deficient immune responses. researchgate.netkarger.com
Here is a table summarizing some of the observed changes in cytokine levels in patients treated with this compound in an experimental setting:
| Cytokine/Mediator | Change Observed (vs. chemotherapy) | Reference |
| Interleukin (IL)-2 | Increased | researchgate.netkarger.com |
| Interferon-γ | Increased | researchgate.netkarger.com |
| IL-12 | Increased | researchgate.netkarger.com |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Increased | researchgate.netkarger.com |
| IL-15 | Increased | researchgate.netkarger.com |
| IL-1β | Reduced | researchgate.netkarger.com |
| Tumor necrosis factor-α | Reduced | researchgate.netkarger.com |
| IL-6 | Reduced | researchgate.netkarger.com |
| IL-10 | Reduced | researchgate.netkarger.com |
| Prostaglandin E2 | Reduced | researchgate.netkarger.com |
Preclinical Research Methodologies and Findings for Edrecolomab
In Vitro Studies of Edrecolomab's Biological Activity
In vitro studies are crucial for understanding the direct effects of this compound on cancer cells and the immune mechanisms it can activate. These studies utilize various cell line models and functional assays to assess binding, cytotoxicity, and effects on cell growth nih.govresearchgate.net.
Cell Line Models for EpCAM Expression and Sensitivity
A variety of cancer cell lines are utilized in preclinical studies to assess EpCAM expression levels and their sensitivity to this compound. These models help determine the correlation between target antigen expression and antibody efficacy nih.govspandidos-publications.comfrontiersin.org. Cell lines expressing varying levels of EpCAM are selected to evaluate this compound's binding capacity and its downstream effects nih.govspandidos-publications.com. For instance, studies have used colorectal cancer cell lines like HCT116 and HT-29, as well as breast cancer cell lines such as MCF-7 nih.govresearchgate.netfrontiersin.orgmdpi.com. The expression of EpCAM on these cell lines is typically characterized before conducting functional assays spandidos-publications.com.
Assays for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a key mechanism by which antibodies can induce the lysis of target cells. In this compound preclinical research, ADCC assays are widely used to measure the antibody's ability to engage immune effector cells, such as natural killer (NK) cells, to kill EpCAM-expressing cancer cells researchgate.netwikipedia.orgresearchgate.netwikipedia.org. These assays typically involve co-culturing target cancer cells with effector cells in the presence of this compound wikipedia.orgnih.gov. Cell lysis is then quantified using various methods, including chromium-51 (B80572) (51Cr) release assays or methods that measure the metabolic activity of live cells or the release of intracellular enzymes from dead cells wikipedia.orgcreative-biolabs.comaacrjournals.org. Studies have shown that this compound can induce ADCC against EpCAM-expressing cell lines nih.govresearchgate.net. The potency of ADCC can be influenced by factors such as the concentration of the antibody, the ratio of effector cells to target cells, and the specific type and activation state of the effector cells used researchgate.netnih.govnih.gov. The murine IgG2a version of this compound has shown lower ADCC activity compared to a chimeric version with a human Fcγ1 domain nih.govresearchgate.net.
Assays for Complement-Dependent Cytotoxicity (CDC)
Complement-dependent cytotoxicity (CDC) is another important immune mechanism that can be activated by antibody binding to target cells. CDC assays are used to evaluate this compound's ability to activate the complement system, leading to the formation of the membrane attack complex and subsequent lysis of EpCAM-expressing cells wikipedia.orgresearchgate.netviviabiotech.com. These assays involve incubating target cells with this compound and a source of complement, typically human serum wikipedia.orgviviabiotech.com. Cell death is then assessed using methods similar to those used in ADCC assays wikipedia.org. Research indicates that this compound can induce CDC against EpCAM-expressing cancer cell lines, and the potency can correlate with binding affinity nih.govresearchgate.net.
In Vitro Cell Proliferation and Apoptosis Assays
Beyond direct cytotoxic mechanisms like ADCC and CDC, preclinical studies also investigate this compound's effects on cancer cell proliferation and apoptosis. Assays such as MTT assays are used to measure the metabolic activity of live cells as an indicator of proliferation frontiersin.org. Apoptosis can be detected through various methods, including flow cytometry to identify apoptotic markers or western blotting to analyze key proteins involved in the apoptotic pathway oncotarget.com. While some anti-EpCAM antibodies have demonstrated the ability to directly inhibit cell proliferation and induce apoptosis in vitro, the extent to which this compound directly induces apoptosis in the absence of immune effector mechanisms has been a subject of investigation nih.govoncotarget.com. Some studies suggest that while ADCC and CDC are primary mechanisms, certain anti-EpCAM antibodies, including potentially this compound or its variants, may also influence proliferation and apoptosis pathways nih.govoncotarget.com.
Immunocytochemical and Flow Cytometric Analysis of EpCAM Binding
Immunocytochemistry and flow cytometry are essential techniques used to visualize and quantify the binding of this compound to EpCAM on the surface of cancer cells researchgate.netresearchgate.netcreativebiolabs.net. Immunocytochemistry allows for the visualization of EpCAM expression and antibody binding within cells or tissue samples spandidos-publications.com. Flow cytometry provides a quantitative analysis of antibody binding to cells in suspension, allowing researchers to determine the percentage of cells bound by the antibody and the density of EpCAM expression spandidos-publications.comfrontiersin.orgmdpi.com. These methods are used to confirm that this compound specifically binds to EpCAM-positive cells and to assess the binding affinity and saturation characteristics of the antibody spandidos-publications.commdpi.comspandidos-publications.com. Flow cytometry can also be used in functional assays, such as ADCC and CDC, to quantify live or dead cells after antibody treatment wikipedia.orgresearchgate.net.
In Vivo Preclinical Models for this compound Efficacy Research
In vivo preclinical models, typically using immunocompromised mice xenografted with human cancer cell lines, are utilized to evaluate the anti-tumor efficacy of this compound in a living system researchgate.netmedchemexpress.com. These models allow researchers to assess the antibody's ability to inhibit tumor growth, reduce tumor volume, and potentially affect metastasis oncotarget.commedchemexpress.comgoogle.com. Human cancer cell lines known to express EpCAM are injected into mice, forming tumors researchgate.netmedchemexpress.com. This compound is then administered, and tumor size and growth are monitored over time researchgate.netmedchemexpress.com. Studies using xenograft models have provided evidence of this compound's anti-tumor activity, although the extent of efficacy can vary depending on the specific cancer cell line and experimental parameters used researchgate.netmedchemexpress.com. These models also allow for the investigation of the mechanisms contributing to the observed anti-tumor effects in a more complex environment than in vitro studies researchgate.net.
Murine Xenograft Models (e.g., Nude Mouse Models with Human Carcinoma Cells)
Murine xenograft models, particularly using nude mice injected with human carcinoma cells, have been instrumental in assessing the in vivo activity of this compound. medchemexpress.comnih.govnih.govaacrjournals.org These models involve implanting human tumor cells into immunodeficient mice, which lack a functional immune system, allowing the engraftment and growth of human tumors. nih.gov For instance, male nu/nu mice injected with HT-29 colon carcinoma cells have been used to study this compound's effects. medchemexpress.com Another model utilized NOD/SCID mice, deficient in T, B, and NK cells, for the establishment of human xenografts, showing a high tumor take rate with human tumor cell lines. nih.gov In some studies, human peripheral mononuclear cells (PBMC) were mixed with human tumor cells and injected into NOD/SCID mice to assess T-cell redirection by bispecific antibodies targeting EpCAM and CD3. aacrjournals.org
Assessment of Tumor Growth Inhibition in Animal Models
Studies in murine xenograft models have demonstrated that this compound can inhibit tumor growth. medchemexpress.comnih.gov In a nude mouse model using HT-29 colon carcinoma cells, intravenous injection of this compound at a specific dosage and schedule inhibited tumor growth with statistically significant results. medchemexpress.com Another study comparing this compound with a fully human anti-EpCAM antibody, MT201, in a nude mouse xenograft model using HT-29 cells, showed that both antibodies significantly and comparably suppressed tumor growth. nih.gov While some studies on other anti-EpCAM antibodies in xenograft models highlight dose-dependent inhibition and the impact of treatment timing, these findings provide context for the types of assessments performed in preclinical this compound research. nih.gov
Studies on Immunological Parameters in Preclinical Animal Models
Preclinical research has also investigated the impact of this compound on various immunological parameters.
Mixed Lymphocyte Reaction (MLR) Studies
Mixed Lymphocyte Reaction (MLR) assays are in vitro models used to assess the immunogenicity of a compound and its potential impact on the immune system, particularly T cell activation and proliferation. revvity.co.jpxenodiagnostics.commarinbio.com While the provided search results discuss MLR assays in general, their application in directly evaluating this compound's effect on MLR in preclinical animal models is not explicitly detailed. MLR studies typically involve co-culturing lymphocytes from different individuals to stimulate an immune response. revvity.co.jpmarinbio.com This assay can be used to evaluate how a test molecule affects T cell responses, including proliferation and cytokine production. revvity.co.jpsartorius.comcreative-biolabs.com
Natural Killer (NK) and Lymphokine-Activated Killer (LAK) Cell Activity Assessment
This compound's mechanism of action involves recruiting the body's immune effector cells, which may exhibit antitumor cytotoxicity through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). kauveryhospital.comcreativebiolabs.net NK cells are key effector cells in ADCC. mdpi.com LAK cells are white blood cells, including NK and T cells, stimulated to kill tumor cells, often induced by interleukin-2 (B1167480) (IL-2). wikipedia.orgpsu.edu While the search results discuss the assessment of NK and LAK cell activity in the context of cancer immunotherapy and IL-2 treatment, direct preclinical studies specifically detailing this compound's impact on NK and LAK cell activity in animal models were not prominently found. However, in vitro studies have shown that this compound can induce moderate ADCC, a process mediated by effector cells like NK cells. medchemexpress.com The chimeric version of this compound with a human Fcγ1 domain was found to be much more potent in ADCC than the murine IgG2a version. nih.gov
Analysis of Serum Cytokine Levels
Analysis of serum cytokine levels is a method used in both preclinical and clinical studies to understand the systemic immune response to a treatment. mdpi.comfrontiersin.org Cytokines are signaling molecules that play a crucial role in regulating immune cell activity. frontiersin.org While the search results mention the analysis of serum cytokine levels in patients treated with this compound in a clinical setting, demonstrating increased levels of cytokines regulating immune responses, specific detailed findings from preclinical animal models regarding this compound's effect on serum cytokine profiles were not extensively provided. researchgate.net However, the broader context of cytokine analysis in cancer and immunotherapy research highlights its importance in assessing the immunological effects of therapeutic agents in preclinical models. mdpi.comfrontiersin.orgfrontiersin.org
Comparative Preclinical Analysis with Other Anti-EpCAM Antibodies
Comparative preclinical analyses have been conducted to evaluate this compound alongside other anti-EpCAM antibodies. These studies aim to understand differences in binding affinity, epitope recognition, and effector functions like ADCC and CDC. nih.govresearchgate.net For instance, a side-by-side analysis of five clinically tested anti-EpCAM antibodies, including murine this compound and its murine/human chimeric version, compared their binding affinity, epitope recognition, ADCC, and CDC. nih.govresearchgate.net This analysis revealed that antibodies like ING-1 and 3622W94 bound to EpCAM with much higher affinity than adecatumumab and this compound. nih.govresearchgate.net this compound, ING-1, and 3622W94 were found to recognize epitopes in the N-terminal domain of EpCAM, while adecatumab recognized a more membrane-proximal epitope. nih.govresearchgate.net All tested antibodies induced lysis of EpCAM-expressing cancer cell lines through both ADCC and CDC, with potencies correlating with their binding affinities. nih.govresearchgate.net Notably, the chimeric version of this compound with a human Fcγ1 domain showed significantly higher potency in ADCC compared to the murine IgG2a version. nih.gov Another comparative study characterized a fully human anti-EpCAM antibody, MT201 (adecatumumab), and found it exhibited similar EpCAM-specific CDC potency to this compound, but its ADCC efficacy mediated by human immune effector cells was significantly higher. nih.gov These comparisons highlight that while this compound demonstrated anti-tumor activity, newer generation anti-EpCAM antibodies were developed with improved characteristics, such as higher ADCC potency or different binding affinities, in an effort to enhance therapeutic outcomes and potentially address limitations like immunogenicity observed with murine antibodies. nih.govgoogle.comaacrjournals.org
Evaluation of Binding Affinities and Dissociation Constants
Studies have evaluated the binding affinity of this compound to its target antigen, EpCAM. This compound is generally described as having a low or moderate affinity for EpCAM nih.govresearchgate.netaacrjournals.orgresearchgate.net. One study reported a dissociation constant (KD) of 1530 nM for murine this compound when binding to recombinant EpCAM protein, as determined by plasmon resonance analysis uzh.ch. This value aligns with descriptions of this compound as a low-affinity antibody nih.govaacrjournals.org.
For comparison, other anti-EpCAM antibodies have shown different binding affinities. For instance, the fully human antibody MT201 (adecatumumab) was found to bind EpCAM with low affinity in a range similar to that of this compound researchgate.net. However, another study comparing several anti-EpCAM antibodies reported that ING-1 and 3622W94 bound to EpCAM with much higher affinity than adecatumumab and this compound nih.gov. The affinity constants derived from plasmon resonance analysis using immobilized recombinant EpCAM protein for these antibodies matched well with previously published values nih.gov.
A study investigating a defucosylated anti-EpCAM mAb (EpMab-37-mG2a-f) reported a moderate binding affinity with a KD of 2.2x10-8 M (22 nM) for CHO/EpCAM cells using flow cytometry, and a KD of 1.5x10-8 M (15 nM) for Caco-2 cells spandidos-publications.com. These values suggest a moderate affinity for EpCAM-expressing cells spandidos-publications.com.
The binding affinity of an antibody can influence its ability to mediate cell killing, particularly in the context of varying antigen density on tumor cells google.com. Data obtained from comparative studies of antibodies with different affinities for EpCAM suggest that higher affinity antibodies could mediate cell killing with low antigen expression levels or with higher efficacy at comparable binding levels google.com.
Here is a summary of some reported binding affinities/dissociation constants for anti-EpCAM antibodies, including this compound:
| Antibody (Isotype) | Target/Cell Line | Method | Dissociation Constant (KD) | Source |
| This compound (murine IgG2a) | Recombinant EpCAM | Plasmon resonance analysis | 1530 nM | uzh.ch |
| MT201 (adecatumumab) (human IgG1) | EpCAM | Not specified | Low affinity (similar to this compound) | researchgate.net |
| ING-1 | EpCAM | Not specified | Higher affinity than this compound | nih.gov |
| 3622W94 | EpCAM | Not specified | Higher affinity than this compound | nih.gov |
| EpMab-37-mG2a-f (defucosylated murine IgG2a) | CHO/EpCAM cells | Flow cytometry | 22 nM (2.2x10-8 M) | spandidos-publications.com |
| EpMab-37-mG2a-f (defucosylated murine IgG2a) | Caco-2 cells | Flow cytometry | 15 nM (1.5x10-8 M) | spandidos-publications.com |
| Adecatumumab (MT201) | EpCAM | Not specified | 10-8 M (10 nM) | researchgate.net |
Comparison of ADCC and CDC Potencies
This compound is thought to destroy tumor cells by activating endogenous cytotoxic mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and possibly complement-dependent cytotoxicity (CDC) nih.gov. Preclinical studies have compared the ADCC and CDC potencies of this compound with other anti-EpCAM antibodies.
In a side-by-side analysis of five clinically tested anti-EpCAM monoclonal antibodies, murine this compound performed poorest in ADCC with human effector cells nih.gov. This was suggested to be due to reduced compatibility of its murine Fcγ2a portion with Fcγ receptors on human immune effector cells nih.gov. A chimeric version of this compound with a human Fcγ1 domain was found to be much more potent in ADCC than the murine IgG2a version nih.gov.
Regarding CDC, at a concentration of 20 μg/ml, all five antibodies in the comparative study, including this compound, showed robust and comparable levels of CDC during a 45-minute assay nih.gov. Some antibodies with higher binding affinity showed CDC at lower concentrations, which was in line with their higher binding affinity nih.gov. While some investigators could not detect CDC for murine or chimeric this compound, the comparative study's data indicated that all antibodies tested, except for possibly murine this compound, should be able to eliminate cancer cells by both ADCC and CDC nih.gov.
Another study comparing MT201 (adecatumumab) with this compound found that MT201 exhibited EpCAM-specific CDC with a potency similar to that of this compound researchgate.net. However, the efficacy of ADCC of MT201, as mediated by human immune effector cells, was by two orders of magnitude higher than that of this compound researchgate.net. The addition of human serum reduced the ADCC of MT201 while it essentially abolished the ADCC of this compound within the concentration range tested researchgate.net.
A defucosylated murine anti-EpCAM antibody, EpMab-37-mG2a-f, demonstrated potent ADCC and CDC for CHO/EpCAM cells mediated by murine splenocytes and complements, respectively spandidos-publications.com. It also exhibited high ADCC and CDC activities for the colorectal cancer cell line Caco-2 spandidos-publications.com.
These findings highlight that while this compound can induce ADCC and CDC, its murine origin and IgG2a isotype may limit its effectiveness, particularly ADCC mediated by human effector cells, compared to antibodies with human Fc domains or different isotypes.
Here is a summary of comparative ADCC and CDC findings:
| Antibody (Isotype) | Effector/Complement Source | ADCC Potency vs. This compound | CDC Potency vs. This compound | Source |
| This compound (murine IgG2a) | Human effector cells | Poorest among 5 mAbs tested | Comparable at 20 μg/ml | nih.gov |
| Chimeric this compound (human Fcγ1) | Not specified | Much more potent | Not specified | nih.gov |
| MT201 (adecatumumab) (human IgG1) | Human immune effector cells | 2 orders of magnitude higher | Similar | researchgate.net |
| EpMab-37-mG2a-f (defucosylated murine IgG2a) | Murine splenocytes/complements | Potent | Potent | spandidos-publications.com |
Analysis of Epitope Recognition Differences
This compound recognizes the human tumor-associated antigen CO17-1A, which is expressed on the cell surface of various tumors and normal epithelial tissue nih.gov. This antigen is also known as EpCAM hemonc.orgcreativebiolabs.net.
Studies have investigated the specific region, or epitope, of EpCAM that this compound binds to. In a comparative analysis of several anti-EpCAM antibodies, this compound, along with ING-1 and 3622W94, was found to recognize epitopes in the exon 2-encoded N-terminal domain of EpCAM nih.gov. In contrast, adecatumumab recognized a more membrane proximal epitope encoded by exon 5 nih.gov.
Another study mentioned that the antibody MT201 (adecatumumab), compared to this compound, targets a different protein epitope researchgate.net. Additionally, a novel anti-EpCAM antibody, EpAb2-6, was found to have a binding epitope different from this compound, ING-1, and adecatumumab oncotarget.com. The epitope of EpAb2-6 was localized in the TY loop and was close to the cleavage site of β-secretase BACE1 oncotarget.com.
These findings indicate that different anti-EpCAM antibodies can bind to distinct regions of the EpCAM protein. This compound's recognition of an epitope within the N-terminal domain is a key characteristic of its interaction with EpCAM.
Here is a summary of epitope recognition findings:
| Antibody | EpCAM Epitope Recognized | Source |
| This compound | Exon 2-encoded N-terminal domain | nih.gov |
| ING-1 | Exon 2-encoded N-terminal domain | nih.gov |
| 3622W94 | Exon 2-encoded N-terminal domain | nih.gov |
| Adecatumumab (MT201) | Exon 5-encoded membrane proximal | nih.gov |
| EpAb2-6 | TY loop (different from this compound, ING-1, adecatumumab) | oncotarget.com |
Edrecolomab in the Context of Antibody Engineering and Design Research
Engineering Challenges of Murine Antibodies in Therapeutic Development
Murine antibodies, derived from mouse hybridomas, face several significant challenges when used as therapeutic agents in humans. These challenges primarily stem from their foreign nature, which can trigger an undesirable immune response.
Human Anti-Murine Antibody (HAMA) Response Mitigation Strategies
A major challenge with murine antibodies like Edrecolomab is the induction of a Human Anti-Murine Antibody (HAMA) response in patients. mdpi.comnih.govsinobiological.comcreative-biolabs.combiointron.com The human immune system recognizes the murine antibody as foreign, producing antibodies against it. mdpi.combiointron.com This HAMA response can lead to several issues, including reduced therapeutic efficacy due to the formation of immune complexes that neutralize the antibody or increase its clearance from the body, and potential adverse immune reactions. mdpi.comsinobiological.comcreative-biolabs.com
To mitigate the HAMA response, various strategies have been developed in antibody engineering. These approaches aim to reduce the non-human content of the antibody while preserving its antigen-binding specificity. Early strategies included chimerization, where the constant regions of the murine antibody are replaced with human constant regions, resulting in a chimeric antibody with approximately 70% human content. mdpi.comnih.govsinobiological.comcreative-biolabs.comnih.gov While this reduced immunogenicity compared to fully murine antibodies, HAMA responses could still occur. nih.govsinobiological.com Subsequent strategies focused on humanization, which involves grafting only the complementarity-determining regions (CDRs) responsible for antigen binding from the murine antibody onto a human antibody framework. mdpi.comnih.govsinobiological.comcreative-biolabs.comnih.gov This significantly increased the human content (typically over 90%) and further reduced immunogenicity. creative-biolabs.com More advanced techniques include resurfacing, which modifies surface-exposed amino acids to resemble human antibodies, and the development of fully human antibodies using technologies like phage display or transgenic mice engineered to produce human antibodies. mdpi.comnih.govsinobiological.comnews-medical.net These strategies have progressively led to therapeutic antibodies with lower immunogenicity, improving their safety and efficacy profiles. mdpi.comfrontiersin.org
Optimization of Effector Functions through Fc Region Engineering
The Fc (fragment crystallizable) region of an antibody is crucial for mediating effector functions, such as antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP). mdpi.comnih.govtandfonline.comresearchgate.netmdpi.com These functions are essential for the antibody to effectively eliminate target cells, such as cancer cells. nih.govtandfonline.commdpi.com Murine antibodies, depending on their isotype, may not effectively interact with human Fc receptors or the human complement system, leading to suboptimal effector function.
Engineering the Fc region has become a key strategy to enhance the therapeutic efficacy of antibodies. mdpi.comnih.gov Modifications to the Fc region can improve binding affinity to activating Fc receptors (FcγRs), such as FcγRIIIA and FcγRIIA, thereby enhancing ADCC and ADCP. mdpi.comnih.govtandfonline.comgoogle.com Similarly, modifications can enhance complement activation and subsequent CDC. mdpi.comnih.gov Glycoengineering, which involves altering the glycosylation pattern at specific sites in the Fc region, particularly at N297, is another approach used to modulate effector functions. mdpi.comnih.gov Furthermore, Fc engineering can also influence the antibody's half-life by affecting its interaction with the neonatal Fc receptor (FcRn). mdpi.comtandfonline.comresearchgate.net this compound, being a murine IgG2a antibody, demonstrated certain effector functions like ADCC and CDC, but comparative studies with engineered antibodies have shown that the chimeric version with a human Fcγ1 domain was more potent in ADCC. researchgate.netnih.govnih.gov This highlights the importance of Fc region optimization for improved therapeutic outcomes.
Comparative Analysis of this compound's Design with Subsequent EpCAM-Targeting Antibodies
The limitations observed with this compound, particularly its low affinity and high immunogenicity, spurred the development of subsequent EpCAM-targeting antibodies with improved design features. mdpi.commdpi.com
Affinity Maturation and its Impact on Biological Activity
Antibody affinity, the strength of the binding interaction between the antibody and its antigen, is a critical factor influencing biological activity and therapeutic efficacy. nih.govnih.govresearchgate.netcreative-biolabs.comescholarship.orgpasteur.ac.ir Higher affinity generally leads to improved target binding, increased potency, and potentially lower required doses. nih.govresearchgate.netcreative-biolabs.compasteur.ac.ir this compound was noted to have a low affinity for EpCAM (KD = 1530 nM), which likely contributed to its limited clinical benefit. mdpi.com
Affinity maturation is an engineering process aimed at increasing the binding affinity of an antibody to its target antigen. nih.govresearchgate.netcreative-biolabs.comescholarship.orgpasteur.ac.ir This process, which mimics the natural affinity maturation occurring in the immune system through somatic hypermutation and clonal selection, involves introducing mutations, primarily in the CDRs, and then selecting for variants with improved binding. nih.govresearchgate.netescholarship.org Techniques for in vitro affinity maturation include random mutagenesis, targeted randomization of residues, and chain shuffling. creative-biolabs.com Studies comparing this compound with later anti-EpCAM antibodies, such as ING-1 and 3622W94, demonstrated that the latter antibodies bound to EpCAM with much higher affinity. researchgate.netnih.govnih.gov This higher affinity correlated with increased potency in inducing ADCC and CDC. researchgate.netnih.govnih.gov This underscores the significant impact of affinity maturation on the biological activity of EpCAM-targeting antibodies.
Here is a table comparing the binding affinities of some anti-EpCAM antibodies:
| Antibody Name | Origin | Affinity (KD) | Reference |
| This compound | Murine IgG2a | 1530 nM | mdpi.com |
| ING-1 | Human-Engineered | Higher than this compound | researchgate.netnih.govaacrjournals.org |
| 3622W94 | Humanized | Higher than this compound | researchgate.netnih.gov |
| Adecatumumab | Fully Human | Lower than ING-1 and 3622W94 | researchgate.netnih.gov |
Strategies for Reduced Immunogenicity (e.g., Chimerization, Humanization, Fully Human Antibodies)
As discussed in Section 4.1.1, the immunogenicity of murine antibodies like this compound was a major limitation. mdpi.commdpi.commdpi.comaacrjournals.org Subsequent anti-EpCAM antibodies were developed using strategies to reduce this immunogenicity and improve their compatibility with the human immune system. These strategies represent a progression from less human-like to fully human antibody constructs.
Chimerization, the first step in reducing immunogenicity, involved creating a murine/human chimeric version of this compound by replacing the murine constant regions with human ones. mdpi.comnih.govsinobiological.comcreative-biolabs.comnih.govresearchgate.net While this reduced the HAMA response compared to the original murine antibody, it did not eliminate it entirely. nih.govsinobiological.com Humanization further minimized the murine content by grafting only the antigen-binding CDRs onto a human framework. mdpi.comnih.govsinobiological.comcreative-biolabs.comnih.gov This approach was used in the development of antibodies like 3622W94. researchgate.net The ultimate goal is the development of fully human antibodies, which are derived entirely from human sequences, either through transgenic animals or in vitro display technologies. mdpi.comnih.govsinobiological.comnews-medical.netfrontiersin.org Adecatumumab (MT201) is an example of a fully human anti-EpCAM antibody. researchgate.netpharmakb.com These strategies have significantly reduced the risk of immune responses compared to murine antibodies, although some level of immunogenicity can still occur even with humanized and fully human antibodies. mdpi.comnih.gov
Development of Bispecific and Trifunctional Anti-EpCAM Antibody Constructs
Beyond conventional monoclonal antibodies, the field of antibody engineering has explored more complex formats to enhance therapeutic efficacy, including bispecific and trifunctional antibody constructs. These engineered antibodies are designed to engage multiple targets simultaneously, offering novel mechanisms of action.
Bispecific antibodies have two different antigen-binding sites, allowing them to bind to two distinct targets. antibodysociety.orgfrontiersin.org In the context of cancer therapy, bispecific antibodies targeting tumor antigens and T cell surface markers (like CD3) can bring T cells into close proximity with cancer cells, thereby redirecting T cell-mediated cytotoxicity towards the tumor. antibodysociety.orgfrontiersin.orgcreative-biolabs.comresearchgate.net Several bispecific antibodies targeting EpCAM and CD3 have been developed and investigated for their potential in cancer treatment. frontiersin.orgcreative-biolabs.comresearchgate.net These constructs aim to overcome limitations of conventional antibodies by directly engaging the cellular immune response.
Trifunctional antibodies are a specific type of bispecific antibody that, in addition to binding to a tumor antigen and a T cell marker, also possess an intact Fc region that can engage accessory immune cells (e.g., macrophages, dendritic cells) via Fc receptors. antibodysociety.org This engagement of accessory cells can further enhance the anti-tumor immune response through mechanisms like ADCC, ADCP, and the release of cytokines. antibodysociety.orgnih.gov Catumaxomab is a well-known example of a trifunctional antibody targeting EpCAM and CD3. antibodysociety.orgcreative-biolabs.comnih.gov It is designed to simultaneously bind to EpCAM on tumor cells and CD3 on T cells, while its Fc region interacts with Fcγ receptors on accessory cells, facilitating a multi-pronged attack on the tumor. antibodysociety.org
The development of these bispecific and trifunctional anti-EpCAM constructs represents a significant evolution in antibody engineering, moving beyond the limitations of earlier generation antibodies like this compound to create more potent and sophisticated immunotherapeutic agents.
Exploration of Antibody-Drug Conjugates (ADCs) and Fusion Proteins
The limited efficacy of early monoclonal antibodies like this compound in some clinical applications has spurred research into more advanced therapeutic strategies, including antibody-drug conjugates (ADCs) and antibody-cytokine fusion proteins (immunocytokines) targeting EpCAM. mdpi.comoncotarget.com ADCs aim to enhance the specificity of drug delivery by conjugating a cytotoxic payload to an antibody, allowing targeted delivery to antigen-expressing cancer cells. researchgate.net Antibody-cytokine fusion proteins, or immunocytokines, are designed to specifically activate immune cells within the tumor microenvironment by fusing cytokines, such as IL-2, to tumor-targeting antibodies. mdpi.comoncotarget.com Research in this area explores different fusion formats and their impact on biophysical properties, binding affinity, and T cell activation. mdpi.com While this compound itself may not be the direct subject of current ADC or fusion protein clinical development due to its limitations, the research into EpCAM-targeted ADCs and fusion proteins is a direct evolution of the field that began with antibodies like this compound. mdpi.comoncotarget.com
Production and Research-Grade Characterization of this compound and Related Antibodies
The production and characterization of monoclonal antibodies like this compound for research purposes involve established techniques aimed at generating consistent and well-defined material.
Hybridoma Technology for Monoclonal Antibody Generation
Hybridoma technology, developed by Köhler and Milstein in 1975, was the initial method used to produce monoclonal antibodies, including the murine this compound (17-1A). mdpi.comresearchgate.netspandidos-publications.com This technique involves the fusion of antibody-producing spleen cells from an immunized animal (in this case, mice) with immortal myeloma cells. researchgate.netspandidos-publications.com The resulting hybridoma cells possess both the antibody-secreting ability of the spleen cells and the immortality of the myeloma cells, allowing for continuous production of a specific monoclonal antibody. researchgate.netspandidos-publications.com this compound used in early clinical trials was produced under GMP using a murine hybridoma cell line. d-nb.info
Recombinant Antibody Production Systems (e.g., CHO Cells, Phage Display)
While hybridoma technology was foundational, recombinant antibody production systems have become prevalent for their ability to generate large quantities of antibodies with improved properties and consistency. researchgate.net Chinese hamster ovary (CHO) cells are commonly used mammalian cell lines for the production of recombinant therapeutic antibodies, accounting for a significant percentage of marketed antibodies. nih.govnih.gov These systems offer advantages in terms of scalability and the ability to produce antibodies with human-like glycosylation patterns, which is important for therapeutic efficacy and reduced immunogenicity. researchgate.netnih.gov
Phage display is another powerful recombinant technology used in antibody research and production. researchgate.netsynabs.belabome.com This technique involves displaying antibody fragments (such as scFv or Fab) on the surface of bacteriophages. synabs.belabome.com Libraries of antibody gene fragments can be screened against a target antigen, allowing for the selection of antibodies with desired binding properties. synabs.belabome.comircm.fr Once identified, the genetic sequences of the selected antibody fragments can be used to produce full-length recombinant antibodies in suitable expression systems like CHO cells. nih.govircm.fr Phage display offers advantages in exploring large antibody repertoires and facilitating genetic engineering of binding sites for affinity maturation or specificity optimization. synabs.be While this compound was initially hybridoma-produced, subsequent research on anti-EpCAM antibodies has utilized recombinant methods, including phage display for antibody discovery and CHO cells for production. d-nb.infomdpi.comnih.gov
Analytical Methods for Antibody Characterization in Research
Rigorous characterization of antibodies is crucial in research to ensure their identity, purity, structural integrity, and binding functionality.
Structural Characterization (e.g., SDS-PAGE, Mass Spectrometry for amino acid sequence confirmation)
Structural characterization techniques are employed to analyze the physical properties of this compound and related antibodies. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a common method used to separate proteins based on their molecular weight. researchgate.netnih.gov It helps to assess the purity of the antibody preparation and identify potential fragmentation or aggregation. chromatographyonline.com
Mass spectrometry (MS) is an essential tool for detailed structural characterization of therapeutic antibodies. researchgate.netchromatographyonline.comacs.org It provides accurate determination of molecular mass and can be used to confirm the amino acid sequence, analyze post-translational modifications (PTMs) such as glycosylation, oxidation, and deamidation, and identify fragmentation sites. researchgate.netchromatographyonline.comacs.org Techniques like intact mass analysis and peptide mapping by MS are routinely used to characterize the primary structure and modifications of antibodies. researchgate.netacs.org Combining SDS-PAGE with mass spectrometry can provide a comprehensive analysis of antibody heterogeneity. researchgate.netnih.govnih.gov
Binding Kinetics and Specificity Assays (e.g., ELISA, Surface Plasmon Resonance, Bio-layer Interferometry)
Assays to characterize the binding of this compound and other anti-EpCAM antibodies to their target antigen (EpCAM) are critical for understanding their functional activity. ELISA (Enzyme-Linked Immunosorbent Assay) is a widely used plate-based assay for detecting and quantifying antibodies and assessing their binding specificity. nicoyalife.combitesizebio.com It is a versatile method that can be adapted to various formats to measure antibody binding to immobilized antigens. nicoyalife.com ELISA is often used as a standard method for evaluating antibody binding. nicoyalife.com
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free, real-time biosensor technologies that provide detailed information on binding kinetics and affinity. mdpi.comaffiniteinstruments.comsartorius.hr These techniques measure the binding of an analyte (e.g., antibody) to a ligand (e.g., EpCAM) immobilized on a sensor surface, allowing for the determination of association and dissociation rates (k_on and k_off) and the equilibrium dissociation constant (K_D). affiniteinstruments.comsartorius.hr SPR and BLI offer advantages over endpoint assays like ELISA by providing real-time monitoring of binding events and quantitative kinetic data. mdpi.comaffiniteinstruments.comsartorius.hr BLI is particularly noted for its suitability for high-throughput screening and its ability to use unpurified samples. sartorius.hr SPR is considered highly sensitive for measuring interactions, including those with small molecules. sartorius.hr Both SPR and BLI are valuable tools for characterizing the binding properties of antibodies in research. mdpi.comsartorius.hr Studies comparing different anti-EpCAM antibodies, including this compound, have utilized binding affinity measurements to understand their interaction with the target. d-nb.info
Assessment of Aggregation and Purity
Assessment of aggregation and purity is a critical aspect of antibody engineering and characterization. Monoclonal antibodies (mAbs) are large glycoproteins, and their formulations can undergo degradation processes during manufacturing, formulation, transport, and storage, leading to the formation of protein aggregates (higher molecular weight species - HMWS) and fragments (low molecular weight species - LMW). usp.orgsigmaaldrich.com Protein aggregation is considered a critical quality attribute (CQA) because it can impact product quality, lead to loss of product, and potentially increase immunogenicity, risking unintended harmful immune responses. usp.orgsigmaaldrich.com
Various analytical techniques are employed to assess the purity of antibody preparations and detect the presence of aggregates and fragments. Size Exclusion Chromatography (SEC) is the most commonly used method for assessing aggregation. usp.orgdrugtargetreview.com This technique separates proteins based on their size, allowing for the identification and quantification of monomeric antibody, as well as larger aggregates and smaller fragments. Both Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) and Size-Exclusion Ultra-High Performance Liquid Chromatography (SE-UHPLC) are utilized, with SE-UHPLC offering advantages such as shorter run times and improved separation. usp.org Purity is often characterized by computing the percentage of the area under the chromatogram corresponding to the monomeric peak relative to the total area, including HMWS and LMW regions. sigmaaldrich.com
Other methods used for purity assessment include SDS-PAGE, SDS capillary electrophoresis (CE-SDS), and liquid chromatography-mass spectrometry (LC-MS). drugtargetreview.com While SDS-PAGE is commonly used, techniques like CE-SDS, SEC-HPLC, and LC-MS offer higher sensitivity and accuracy. drugtargetreview.com Highly stable antibodies typically exhibit good purity profiles, and the presence of fragmentation, aggregation, or co-purified impurities can serve as an early indicator of potentially suboptimal biophysical characteristics. drugtargetreview.com These assessment methods are fundamental in the characterization of therapeutic antibodies, including those like this compound, to ensure the quality and consistency of the drug product.
Functional Characterization Assays (e.g., ADCC, CDC)
Functional characterization assays are essential for evaluating the biological activity and mechanisms of action of therapeutic antibodies. For antibodies targeting cell surface antigens, such as this compound which targets EpCAM, key effector functions include Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). creativebiolabs.netkauveryhospital.comeurofinsdiscovery.comviviabiotech.comresearchgate.net These mechanisms contribute to the antibody's ability to mediate anti-tumor effects by inducing the lysis of target cells. creativebiolabs.netkauveryhospital.comviviabiotech.comresearchgate.net
ADCC is a cell-mediated immune defense mechanism where effector cells of the immune system, such as Natural Killer (NK) cells, macrophages, and neutrophils, actively lyse antibody-bound target cells. eurofinsdiscovery.comviviabiotech.comventurecenter.co.in This process is initiated when the Fc receptors on the effector cells recognize and bind to the Fc region of antibodies that are bound to specific antigens on the surface of target cells. eurofinsdiscovery.comviviabiotech.comventurecenter.co.in Upon binding, the effector cells are activated and release cytotoxic molecules, leading to the death of the target cells. eurofinsdiscovery.comventurecenter.co.in ADCC activity can be assessed using various assays, including those that co-culture effector cells (such as peripheral blood mononuclear cells - PBMC, or isolated NK cells) with target cells in the presence of the antibody, and then measure target cell lysis through methods like Cr51 release or viability dyes. researchgate.neteurofinsdiscovery.comventurecenter.co.innih.gov Variability can be observed in ADCC assays, particularly when using PBMC from different donors, which can be mitigated by using engineered cell lines expressing specific Fc receptors. venturecenter.co.innih.gov Research indicates that this compound shows moderate ADCC activity. medchemexpress.com Furthermore, the isotype and engineering of the antibody's Fc region can significantly influence ADCC potency; for instance, a chimeric version of this compound with a human IgG1 Fc domain demonstrated much greater ADCC potency compared to the original murine IgG2a version. nih.govd-nb.info
CDC involves the activation of the complement system, a cascade of proteins in the bloodstream, by the antibody bound to the target cell surface. eurofinsdiscovery.comviviabiotech.comventurecenter.co.in Binding of the antibody's Fc region to the complement protein C1q triggers the classical complement pathway, leading to the formation of the membrane attack complex (MAC) on the target cell surface. eurofinsdiscovery.comventurecenter.co.in The MAC creates pores in the cell membrane, resulting in osmotic lysis of the target cell. eurofinsdiscovery.comventurecenter.co.in CDC assays can be performed using serum (as a source of complement) co-cultured with target cells and the antibody, with cell lysis measured by methods such as LDH release or viability dyes. eurofinsdiscovery.com The efficiency of CDC activation is influenced by the antibody isotype, with human IgG1 and IgG3 being more efficient than IgG2, and IgG4 not activating the pathway. eurofinsdiscovery.com Complement protein levels can vary between patients, which can impact CDC assays. viviabiotech.com this compound, being a murine IgG2a antibody, possesses the potential to activate the complement system and induce CDC. eurofinsdiscovery.comnih.gov
These functional characterization assays are crucial for understanding the mechanisms by which antibodies like this compound exert their therapeutic effects and for guiding antibody engineering efforts to enhance specific functions.
Theoretical Frameworks and Future Research Directions for Epcam Targeted Immunotherapy
Paradigms of Antibody-Based Cancer Immunotherapy Relevant to Edrecolomab
The conceptualization and application of antibodies for cancer treatment have undergone significant evolution, with this compound being an early entrant in this paradigm.
The advent of hybridoma technology in the 1970s paved the way for the production of monoclonal antibodies, enabling the vision of targeted cancer therapies. This compound (MAb17-1A) emerged from this era as one of the first monoclonal antibodies to be tested in human clinical trials for cancer, specifically targeting colorectal carcinoma mdpi.comcreativebiolabs.netkauveryhospital.comhemonc.orgwikidoc.org. Its development in the late 1970s and early 1980s marked a pioneering step towards utilizing the specificity of antibodies to direct an immune response or therapeutic payload against malignant cells mdpi.comresearchgate.net. The underlying concept was that antibodies could bind to unique markers on cancer cells, thereby flagging them for destruction by the patient's immune system or interfering with vital cellular processes. This compound, as a murine IgG2a antibody, aimed to leverage mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) upon binding to EpCAM on tumor cells mdpi.comcreativebiolabs.nettandfonline.comnih.gov. Despite being the first monoclonal antibody approved for a cancer indication in Germany in 1995, its clinical outcomes in larger trials were ultimately limited, highlighting the challenges associated with early antibody designs, such as immunogenicity and suboptimal effector function creativebiolabs.netkauveryhospital.comhemonc.orgwikidoc.orgtaylorandfrancis.comaacrjournals.org.
Tumor-associated antigens (TAAs) are substances produced by tumor cells that can trigger an immune response. Their differential expression or presentation on cancer cells compared to normal cells makes them attractive targets for selective therapies. EpCAM (also known as CD326 or 17-1A antigen) was identified as a prominent TAA due to its high and frequent expression across a wide range of epithelial carcinomas, including colorectal, pancreatic, prostate, and breast cancers mdpi.comcreativebiolabs.nethemonc.orgresearchgate.netaacrjournals.orgmdpi.comspandidos-publications.comuzh.chaccscience.commdpi.comnih.govdiva-portal.org. While present on normal epithelial tissues, EpCAM is often overexpressed and more accessible on the surface of malignant cells aacrjournals.orguzh.chmdpi.com. This characteristic overexpression positioned EpCAM as a prime candidate for targeted monoclonal antibody therapies mdpi.commdpi.com. This compound was specifically designed to exploit this differential expression by binding to the EpCAM antigen on cancer cells, aiming to mediate anti-tumor effects creativebiolabs.nethemonc.orgguidetopharmacology.org. The research surrounding this compound underscored the potential, as well as the complexities, of targeting TAAs like EpCAM, demonstrating that while antigen targeting is a crucial first step, the antibody's properties and the target's biology significantly influence therapeutic success.
Unresolved Questions and Academic Research Gaps for EpCAM Biology
Despite its identification as a key TAA and extensive study, a comprehensive understanding of EpCAM's multifaceted biology remains an area of active research, presenting unresolved questions and academic gaps that are relevant to the design of targeted therapies like this compound and its successors.
Beyond its initial characterization as a cell adhesion molecule, EpCAM has been recognized as a critical signaling molecule involved in various cellular processes fundamental to tumor development and progression, including proliferation, migration, differentiation, and stemness spandidos-publications.comaccscience.comdiva-portal.orgnih.govnih.gov. A key aspect of EpCAM's signaling involves regulated intramembrane proteolysis (RIP), where the protein is cleaved, releasing its intracellular domain (EpICD) nih.govnih.govmdpi.comaacrjournals.org. EpICD can translocate to the nucleus and interact with protein complexes, including FHL2, β-catenin, and LEF-1, to modulate the transcription of genes involved in cell proliferation, such as c-Myc and cyclins A/E spandidos-publications.comnih.govnih.govmdpi.comaacrjournals.org. Furthermore, EpCAM interacts with and influences other pivotal signaling pathways, including Wnt/β-catenin, TGF-β/SMAD, EpEX/EGFR, PI3K/AKT/mTOR, and p53 nih.govnih.govmdpi.com. The precise mechanisms by which EpCAM integrates and modulates these diverse pathways are not yet fully elucidated. The context-dependent nature of EpCAM's functions and the potential for its proteolytic fragments to exert distinct or even contradictory effects add layers of complexity nih.govnih.gov. These complexities in EpCAM signaling pose challenges for targeted therapies, as the antibody's binding might not only block adhesion but also interfere with or inadvertently activate critical intracellular pathways, potentially impacting efficacy or leading to unintended consequences. Understanding the intricate signaling network controlled by EpCAM is crucial for designing antibodies that can optimally modulate its function for therapeutic benefit.
Conceptual Advancements in EpCAM-Targeting Antibody Design
The experience with early EpCAM-targeting antibodies such as this compound, which demonstrated limited clinical efficacy in large trials, underscored the need for improved antibody design strategies creativebiolabs.netkauveryhospital.comhemonc.orgwikidoc.orgtaylorandfrancis.comaacrjournals.orgmdpi.com. These limitations, partly attributed to the murine origin of this compound leading to human anti-mouse antibody (HAMA) responses and its relatively low affinity for EpCAM, spurred research into developing next-generation antibodies with enhanced properties aacrjournals.orgmdpi.com.
Conceptual advancements in EpCAM-targeting antibody design have moved beyond simple naked monoclonal antibodies to explore more sophisticated formats aimed at improving tumor targeting, increasing potency, and overcoming mechanisms of resistance. This includes the development of humanized or fully human antibodies to reduce immunogenicity and improve effector function aacrjournals.orgmdpi.comnih.gov. Furthermore, novel formats such as bispecific antibodies have emerged, designed to simultaneously bind to EpCAM on tumor cells and to activating receptors on immune cells (e.g., CD3 on T cells), thereby redirecting immune effector cells to the tumor site researchgate.netmdpi.comaccscience.comnih.gov. Examples include catumaxomab (an EpCAM/CD3 bispecific trifunctional antibody) and solitomab (an EpCAM/CD3 BiTE antibody construct) researchgate.netmdpi.comdiva-portal.orgnih.gov.
Another significant advancement is the development of antibody-drug conjugates (ADCs), which couple a cytotoxic payload to an EpCAM-targeting antibody. This strategy aims to deliver highly potent cytotoxic agents directly to EpCAM-expressing cancer cells, minimizing systemic toxicity researchgate.netmdpi.comuzh.chaccscience.com. Additionally, immunocytokines, which are fusion proteins consisting of an antibody linked to a cytokine (such as IL-2), are being explored to deliver immune-stimulating signals directly to the tumor microenvironment via EpCAM targeting researchgate.netmdpi.comaccscience.com. These conceptual advancements in antibody engineering represent ongoing efforts to leverage the knowledge gained from earlier attempts like this compound to develop more effective and safer EpCAM-targeted immunotherapies. The design of these newer agents is often informed by a deeper understanding of EpCAM biology, including its expression patterns, internalization dynamics, and role in signaling, although challenges related to target heterogeneity, shedding, and the tumor microenvironment persist mdpi.comuzh.chnih.gov.
Table 1: Summary of Key this compound Clinical Trial Findings in Colorectal Cancer
| Study Type/Stage | Key Finding | Source |
| Resected Stage III | Initial randomized study suggested superiority over observation. kauveryhospital.comwikidoc.orgtaylorandfrancis.com | kauveryhospital.comwikidoc.orgtaylorandfrancis.com |
| Resected Stage III | Subsequent large randomized studies (alone or with chemotherapy) did not confirm survival advantage. creativebiolabs.netwikidoc.orgtaylorandfrancis.comaacrjournals.org | creativebiolabs.netwikidoc.orgtaylorandfrancis.comaacrjournals.org |
| Resected Stage II | No evidence of efficacy demonstrated. kauveryhospital.comwikidoc.org | kauveryhospital.comwikidoc.org |
| Combination with 5-FU/LV | Addition of this compound did not improve disease-free or overall survival in Stage III. creativebiolabs.nettaylorandfrancis.com | creativebiolabs.nettaylorandfrancis.com |
Table 2: Comparison of Binding Affinity (KD) for Selected EpCAM Antibodies
| Antibody Name | Source Species | Binding Affinity (KD) | Notes | Source |
| This compound | Murine | 1530 nM | Relatively low affinity | mdpi.com |
| m801.2 | Fully Human | 0.60 nM | High affinity, immunocytokine construct | mdpi.com |
| m801 | Fully Human | 4.77 nM | Parental IgG of m801.2 and m801.3 | mdpi.com |
| m801.3 | Fully Human | 2.33 nM | Immunocytokine construct | mdpi.com |
| Adecatumumab | Fully Human | Moderate affinity | Designed with intermediate affinity | mdpi.comnih.gov |
| ING-1 | Human-Engineered | High affinity | Less immunogenic than murine antibodies | aacrjournals.org |
Enhancing Antibody Affinity and Specificity
Achieving optimal antibody affinity and specificity is crucial for effective EpCAM-targeted therapy. Moderate affinity antibodies, such as the parent 17-1A (from which this compound is derived), have shown safety in humans but with limited clinical efficacy ascopubs.org. Conversely, attempts to improve efficacy by significantly increasing antigen affinity have sometimes led to serious toxicity, including acute pancreatitis ascopubs.orgnih.gov. This suggests a delicate balance is required.
Future research directions focus on engineering antibodies with tailored affinity and improved functional characteristics. For instance, humanized anti-EpCAM antibodies have been developed with affinity for EpCAM similar to the parent 17-1A but with increased affinity for the activating FcγRIIIa receptor, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) ascopubs.org. Novel fully human anti-EpCAM antibodies are also being identified and engineered, sometimes fused with cytokines like IL-2 variants to enhance anti-tumor activity mdpi.com. These constructs aim for strong binding affinity to EpCAM while exhibiting biased binding activity to immune cell receptors to improve T cell activation mdpi.com. Single-domain antibodies (sdAbs) targeting specific epitopes on the EpCAM extracellular domain are also being explored, offering potential advantages like efficient tumor penetration and reduced immunogenicity frontiersin.org. Studies have shown that these sdAbs can specifically bind to cancer cell lines and inhibit proliferation, migration, and invasion in vitro, as well as demonstrating anti-tumor effects in vivo frontiersin.org.
Modulating Immune Cell Activation and Effector Function
EpCAM-targeted antibodies can exert anti-tumor effects by recruiting immune effector cells through mechanisms such as antibody-dependent cytotoxicity (ADCC) and complement-mediated cell lysis (CDC) creativebiolabs.netmdpi.com. This compound was initially thought to induce anti-tumor activity through these mechanisms, as well as potentially inducing a host-idiotype antibody response mdpi.com.
Future strategies aim to enhance and specifically direct immune cell activation within the tumor microenvironment. Bispecific antibodies, such as trifunctional antibodies that bind to both EpCAM on tumor cells and CD3 on T cells, are designed to bring T cells into close proximity with cancer cells, initiating a complex immune reaction leading to tumor cell elimination mdpi.commdpi.comnih.gov. These antibodies can also recruit other immune cells like natural killer cells and macrophages, further enhancing ADCC mdpi.com. Immunocytokines, which are fusions of antibodies with cytokines like IL-2, represent another approach to specifically activate immune cells within the tumor microenvironment mdpi.com. Research is also exploring the use of EpCAM-targeted approaches to activate specific immune cell types, such as neutrophils, to lyse cancer cells researchgate.net.
Strategies to Overcome Immunogenicity in Future Constructs
A significant challenge in antibody-based therapies, particularly with murine-derived antibodies like this compound, is the potential for immunogenicity, leading to the development of human anti-mouse antibodies (HAMA) responses that can limit efficacy and cause adverse effects uzh.ch. Early studies with murine anti-EpCAM antibodies conjugated to toxins also resulted in considerable toxicity and poor clinical response, with almost all patients developing a HAMA response uzh.ch.
Future constructs are being designed with reduced immunogenic potential. Humanization and the development of fully human antibodies are key strategies to minimize immune responses ascopubs.orgmdpi.com. Additionally, approaches like the elimination of T-cell epitopes in recombinant immunotoxins are being investigated to reduce immunogenicity mdpi.com. For instance, a recombinant immunotoxin targeting EpCAM has been developed with deimmunized components, showing reduced immunogenic potential in preclinical studies mdpi.com. The use of alternative binding molecules, such as single-domain antibodies, may also contribute to reduced immunogenicity compared to full-length antibodies frontiersin.org.
Novel Methodological Approaches for EpCAM-Targeted Research
Advancements in research methodologies are driving the discovery and development of more effective EpCAM-targeted therapies.
Advanced In Vitro and In Vivo Model Development
Robust in vitro and in vivo models are essential for evaluating the efficacy and mechanisms of action of EpCAM-targeted agents. This includes the use of EpCAM-positive and EpCAM-negative cancer cell lines to assess differential sensitivity to potential therapeutics nih.gov. In vivo studies often utilize xenograft models in mice, where human cancer cells, including those expressing EpCAM, are implanted to evaluate the anti-tumor effects of targeted therapies frontiersin.orgnih.gov. Mouse and rat models are also used to investigate therapeutic efficacy and the induction of anti-tumorigenic immune responses nih.gov. Furthermore, EpCAM-humanized mice are being employed to study the effects of EpCAM-targeted therapies, including CAR-T cells, in a more clinically relevant setting researchgate.net. Advanced models are also being developed to study the impact of EpCAM targeting on the tumor microenvironment nih.gov.
High-Throughput Screening for Novel Anti-EpCAM Binders
High-throughput screening (HTS) plays a vital role in identifying novel compounds and antibodies that can modulate EpCAM expression or function. HTS assays have been developed to identify inhibitors of EpCAM-dependent growth in cancer cells nih.govnih.gov. These screens can involve large libraries of pure compounds and natural product extracts to find agents that reduce EpCAM expression or inhibit the growth of EpCAM-positive cells nih.govnih.gov. Phage display is another powerful HTS technique used to screen large libraries of antibodies or antibody fragments to identify those with high affinity and specificity for EpCAM mdpi.comfrontiersin.orgcam.ac.uk. Mammalian cell display is also utilized for high-throughput screening of target proteins and peptides, offering the advantage of displaying proteins in a more native conformation researchgate.net.
Proteomics and Genomics Integration for EpCAM Pathway Delineation
Integrating proteomics and genomics approaches is crucial for a comprehensive understanding of EpCAM's role in cancer biology and for identifying potential therapeutic targets within EpCAM-related pathways. EpCAM is known to interact with and modulate various signaling pathways, including the Wnt/β-catenin, TGF-β/SMAD, EpEX/EGFR, PI3K/AKT/mTOR, and p53 pathways nih.gov. Proteomic studies can help delineate the protein complexes that EpCAM forms and its interactions with other cellular components researchgate.net. For example, the intracellular domain of EpCAM (EpICD), released upon cleavage, can form a transcriptional complex with proteins like FHL2 and β-catenin to induce oncogenic transcription nih.govmdpi.com. Genomic analyses, such as gene set enrichment analysis using data from cancer databases, can correlate EpCAM expression levels with the expression of genes involved in various pathways, providing insights into EpCAM's functional impact aacrjournals.org. Understanding these intricate molecular interactions and pathway modulations through integrated omics approaches is essential for developing targeted therapies that can effectively disrupt EpCAM-driven tumor progression.
Q & A
Q. What is the molecular mechanism of action of Edrecolomab, and how does it target colorectal cancer cells?
this compound is a murine monoclonal antibody targeting the epithelial cell adhesion molecule (EpCAM), a transmembrane glycoprotein overexpressed in colorectal cancer (CRC) . Its antitumor activity is hypothesized to involve antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). However, studies suggest that this compound's efficacy in humans may be limited due to weak ADCC activation with human effector cells compared to murine models . Preclinical data indicate that binding to EpCAM facilitates opsonization of circulating tumor cells, promoting phagocytosis by immune cells like macrophages and dendritic cells .
Q. What were the key findings from early-phase clinical trials evaluating this compound in adjuvant colorectal cancer therapy?
In a phase III trial (157-001) involving 1,839 stage III CRC patients, this compound combined with 5-FU-based chemotherapy showed a modest survival benefit (HR = 0.785; 95% CI: 0.638–0.967) but no improvement in disease-free survival (DFS) . However, a subsequent trial (157-002) in 2,761 patients found no survival benefit when this compound was added to chemotherapy, and monotherapy resulted in significantly lower overall survival (OS) compared to chemotherapy alone . These conflicting outcomes highlight variability in patient populations, EpCAM expression levels, and antibody affinity .
Q. How is EpCAM expression quantified in preclinical models to validate this compound's target engagement?
EpCAM density on tumor cells is assessed using flow cytometry or immunohistochemistry (IHC). Studies categorize expression as low (<10% tumor cells), moderate (10–50%), or high (>50%), with this compound showing higher activity in high-expression models . For example, in vitro binding kinetics using surface plasmon resonance (SPR) or high-density GMR sensor arrays can quantify antibody-antigen interactions, revealing this compound's dissociation constant (Kd) and binding saturation thresholds .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in this compound's clinical trial outcomes?
Discrepancies between trials (e.g., 157-001 vs. 157-002) are analyzed through:
- Antigen heterogeneity : EpCAM expression varies spatially and temporally in CRC, requiring standardized IHC scoring systems (e.g., HER2-like criteria) to stratify patients .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Human serum concentrations >1 µg/ml are needed for ADCC/CDC efficacy, which may not be achievable in all patients .
- Post-study confounders : Differences in geographic regions and post-recurrence treatments (e.g., salvage therapies) can skew OS data . Advanced statistical methods, such as propensity score matching, are used to adjust for these variables .
Q. How can antibody engineering improve this compound's affinity for EpCAM?
Computational tools like SIFT (Sorting Intolerant From Tolerant) and HADDOCK are employed to design mutations in this compound's complementarity-determining regions (CDRs). For example:
- Targeted mutations : Substitutions at heavy chain position 56 and light chain positions 79/105 improved binding affinity by altering van der Waals interactions and hydrogen bonding with EpCAM's EGF-like domain .
- In silico validation : Molecular dynamics simulations predict stability changes, while free energy calculations (e.g., MM-PBSA) quantify binding energy shifts from -85 kcal/mol (wild-type) to -140 kcal/mol (mutant) .
Q. What experimental models address the species-specific limitations of this compound's effector mechanisms?
- Humanized mouse models : NSG mice engrafted with human peripheral blood mononuclear cells (PBMCs) enable ADCC evaluation with human immune effectors .
- Cross-species compatibility assays : Compare murine vs. human IgG interactions with complement proteins (e.g., C1q binding efficiency) to validate translational relevance .
- 3D tumor spheroids : Mimic tumor microenvironment (TME) conditions to test this compound's penetration and CDC efficacy under hypoxia .
Q. How do researchers design combination therapies to overcome this compound's monotherapy limitations?
Rational combinations include:
- Chemotherapy synergy : 5-FU upregulates EpCAM expression in CRC cells, enhancing this compound's target availability .
- Immune checkpoint inhibitors : Anti-PD-1 antibodies counteract this compound-induced T-cell exhaustion in the TME .
- Bispecific antibodies : Constructs linking EpCAM to CD16 (e.g., MT201) enhance NK cell-mediated cytotoxicity . Trial designs use adaptive randomization to optimize dosing schedules and minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
